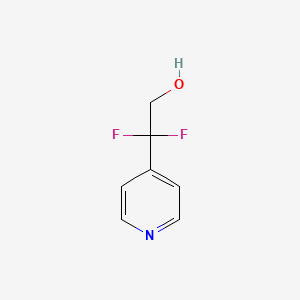

2,2-Difluoro-2-(pyridin-4-yl)-ethanol

Description

Molecular Formula: C₇H₇F₂NO Structural Features: This compound consists of a pyridine ring substituted at the 4-position with a difluoroethanol group (–CH₂C(F)₂OH).

Applications: Pyridine-containing ethanol derivatives are often explored as intermediates in pharmaceuticals, agrochemicals, or ligands in coordination chemistry. However, specific applications for this compound require further investigation.

Properties

CAS No. |

1255305-77-1 |

|---|---|

Molecular Formula |

C7H7F2NO |

Molecular Weight |

159.13 g/mol |

IUPAC Name |

2,2-difluoro-2-pyridin-4-ylethanol |

InChI |

InChI=1S/C7H7F2NO/c8-7(9,5-11)6-1-3-10-4-2-6/h1-4,11H,5H2 |

InChI Key |

AWGLOEVVEXGBCW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C(CO)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Difluoroethanols

(a) 2,2-Difluoro-2-(4-fluorophenyl)ethanol

- Molecular Formula : C₈H₇F₃O

- Key Features: The pyridine ring is replaced by a fluorophenyl group.

(b) 2,2-Difluoro-2-(4-nitrophenyl)ethanol

Pyridine Derivatives with Modified Substituents

(a) (2-(Trifluoromethyl)pyridin-4-yl)methanol

- Molecular Formula: C₇H₆F₃NO

- CAS No.: 131747-61-0

- Key Features: The trifluoromethyl (–CF₃) group enhances lipophilicity and metabolic resistance compared to the difluoroethanol group. The methanol (–CH₂OH) substituent reduces steric bulk compared to ethanol derivatives.

- Applications : Used in pharmaceutical intermediates or materials science .

(b) 2,2-Difluoro-2-(pyridin-2-yl)ethanol

- Key Features: A positional isomer with the pyridine nitrogen at the 2-position.

Heterocyclic Analogues

2,2-Difluoro-2-(quinolin-6-yl)acetic acid

- Molecular Formula: C₁₁H₈F₂NO₂

- CAS No.: 1093341-40-2

- Key Features: The quinoline scaffold introduces a larger aromatic system, enhancing π-π stacking interactions. The acetic acid group (–CH₂COOH) adds acidity, making it suitable for salt formation or coordination chemistry .

Key Observations

Electronic Effects: Electron-withdrawing groups (e.g., –NO₂, –F) increase electrophilicity and stability, whereas electron-donating groups (e.g., –CH₃) enhance nucleophilicity. Pyridine vs. Phenyl: Pyridine derivatives exhibit basicity due to the nitrogen lone pair, influencing solubility and reactivity .

Stereochemical Considerations :

- The position of substituents on the pyridine ring (2- vs. 4-) significantly impacts molecular interactions. For example, 4-substituted pyridines often exhibit better symmetry in crystal structures .

Synthetic Challenges: Difluoroethanol derivatives require careful handling of fluorinated intermediates, as seen in the use of lithium borohydride for controlled reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.